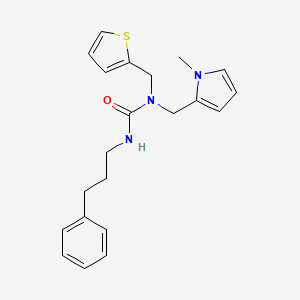

![molecular formula C20H19N3O4 B2985253 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 899956-39-9](/img/structure/B2985253.png)

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

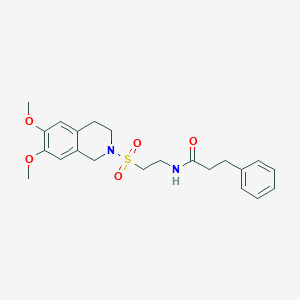

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, also known as DIPO, is a chemical compound that has been extensively studied for its potential use in scientific research. DIPO is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating a range of biological processes.

Scientific Research Applications

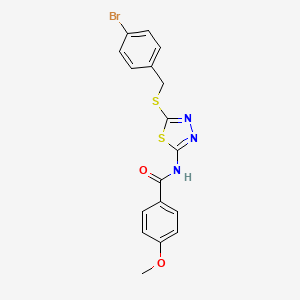

Antimycobacterial Activity

This compound has been tested for its in vitro antimycobacterial activity against various strains of mycobacteria, including Mycobacterium tuberculosis H37Rv , Mycobacterium smegmatis , Mycobacterium fortuitum , and multidrug-resistant TB strains. It shows promise as a potential treatment option for tuberculosis, especially in cases where standard drugs like isoniazid and rifampicin are ineffective .

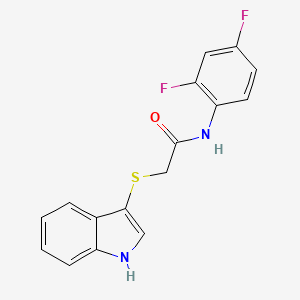

Anti-HIV Potential

Indole derivatives, which are structurally related to this compound, have been reported to possess anti-HIV properties. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives suggest potential applications in anti-HIV-1 therapies .

Chemical Synthesis and Characterization

The compound has been synthesized and characterized using various analytical techniques such as 1H, 13C-NMR , UV , IR , and mass spectral data. This indicates its utility in chemical research for developing new synthetic methods and understanding molecular structures .

Amide Synthesis Methodology

Research into the synthesis of related compounds involves DCC-mediated coupling between carboxylic acids and amines. This method is commonly used for the preparation of esters, amides, or anhydrides, suggesting that our compound could be used to explore new synthetic pathways in organic chemistry .

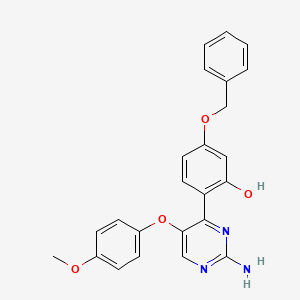

SARS-CoV-2 Treatment Trials

A structurally similar compound was used in the synthesis of an amide with a fragment akin to Brequinar, which has been utilized in SARS-CoV-2 treatment trials. This suggests potential applications in developing treatments for COVID-19 and related coronaviruses .

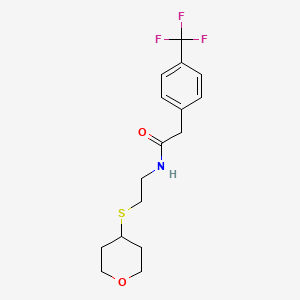

Analgesic Properties

Another related compound synthesized using a similar indole structure has been used to create derivatives with analgesic properties. This suggests that our compound could be investigated for its potential use in pain management .

properties

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-19(21-8-7-13-12-22-16-4-2-1-3-15(13)16)20(25)23-14-5-6-17-18(11-14)27-10-9-26-17/h1-6,11-12,22H,7-10H2,(H,21,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBVDQBBFTZUFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/no-structure.png)

![6-Tert-butyl-2-{[1-(1,2,5-thiadiazol-3-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985177.png)

![6-Benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2985186.png)

![2-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2985188.png)

![6-(3-Chloro-4-methoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2985189.png)